methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
The compound you’re asking about is a complex organic molecule that contains several functional groups, including a carbamoyl group, a benzoate group, and a triazole ring attached to a thiophene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions. The carbamoyl group is polar, which could allow for hydrogen bonding .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be solid at room temperature. It’s probably quite stable, although it may be sensitive to moisture due to the presence of the carbamoyl group .Scientific Research Applications
- The thiophene ring system is present in several pharmacologically significant drugs. For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a voltage-gated sodium channel blocker and dental anesthetic) contain thiophene frameworks .
- Researchers have synthesized various thiophene derivatives and evaluated their biological effects. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were studied for their antimicrobial properties .
Medicinal Chemistry and Drug Development
Biological Activity and Cytotoxicity
Future Directions
properties
IUPAC Name |
methyl 4-[(1-thiophen-2-yltriazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-16(22)12-6-4-11(5-7-12)15(21)17-9-13-10-20(19-18-13)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYFIMFNULZHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)carbamoyl)benzoate |
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